molecular formula C17H16N2O6 B2858713 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide CAS No. 1172253-87-0

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2858713
CAS No.: 1172253-87-0
M. Wt: 344.323
InChI Key: GUHPTIORGKAWGH-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d][1,3]dioxole ring system is notable for its occurrence in many bioactive molecules, which often exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole derivative, which can be achieved by reacting piperonal with appropriate reagents under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,3]dioxole derivatives, such as:

Uniqueness

What sets N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the nitro group and the benzo[d][1,3]dioxole moiety allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-11-13(3-2-4-14(11)19(21)22)17(20)18-7-8-23-12-5-6-15-16(9-12)25-10-24-15/h2-6,9H,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHPTIORGKAWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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